tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Description
Historical Development of Pyrido-Annelated Seven-Membered N-Containing Heterocycles
The synthesis of pyrido-annelated azepines emerged as a natural progression from the extensive research on benzodiazepines, which dominated central nervous system (CNS) drug discovery in the mid-20th century. Early efforts focused on modifying the benzene ring of benzodiazepines to improve metabolic stability and target selectivity. The incorporation of pyridine rings into azepine systems, first reported in the 1990s, introduced enhanced π-π stacking capabilities and tunable basicity, enabling interactions with diverse biological targets. A pivotal advancement came with the development of rhodium(II)-catalyzed ring expansion reactions, which provided efficient access to pyridoazepine cores while mitigating safety risks associated with high-energy intermediates. For example, the use of p-toluenesulfonyl azide in ring expansion reactions allowed controlled nitrogen gas evolution, enabling scalable synthesis.
Significance of Pyridoazepines as Privileged Structures in Medicinal Chemistry
Pyridoazepines are classified as privileged structures due to their ability to bind multiple receptor types with high affinity. Unlike traditional benzodiazepines, which primarily target GABAA receptors, pyridoazepines exhibit broad-spectrum activity, including antiviral, anticancer, and antibacterial effects. This versatility stems from their conformational flexibility and the presence of hydrogen-bond donors/acceptors, such as the hydroxyl group in tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate . Recent studies have identified pyridoazepine derivatives as covalent inhibitors of kinases and proteases, leveraging their electrophilic nitrogen centers for selective target engagement.
Table 1: Biological Activities of Pyridoazepine Derivatives
Comparison of Pyridoazepines with Benzodiazepines and Related Heterocycles
While benzodiazepines remain cornerstone therapeutics for anxiety and insomnia, their utility is limited by sedation risks and tolerance development. Pyridoazepines address these limitations through:
- Enhanced metabolic stability : Replacement of the benzene ring with pyridine reduces oxidative degradation by cytochrome P450 enzymes.
- Diverse binding modes : The seven-membered azepine ring adopts boat and chair conformations, enabling interactions with flat and curved binding pockets.
- Tunable solubility : Functional groups like the tert-butyl carbamate in This compound improve lipid membrane permeability without compromising aqueous solubility.
Notably, pyridoazepines lack the fused benzene ring of benzodiazepines, which reduces off-target binding to serum albumin and minimizes drug-drug interactions.
Structural Classification of this compound
This compound features a bicyclic pyridoazepine core with three distinct functional groups:
- Pyridine ring : Positioned at the 2,3-positions relative to the azepine nitrogen, contributing to planar rigidity and basicity (pKa ~4.5).
- Hydroxyl group : At the 2-position, enabling hydrogen bonding with catalytic residues in enzymatic targets.
- tert-Butyl carbamate : A sterically demanding protecting group that enhances solubility in apolar solvents and stabilizes the azepine ring against ring-opening reactions.
Table 2: Key Structural Features and Their Roles
The tert-butyl group is introduced via acid-catalyzed esterification, a method optimized for minimal byproduct formation and high yields. This moiety’s bulkiness prevents unwanted cyclization during subsequent synthetic steps, a common challenge in azepine functionalization.
Properties
IUPAC Name |
tert-butyl 2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-6-10-4-5-12(17)15-11(10)7-9-16/h4-5H,6-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTTZKUQCVRCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the azepine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
Example Synthesis Pathway
- Starting Materials :
- Pyridine derivatives
- Carboxylic acids
- Coupling agents (e.g., HATU)
- Reagents :
- Solvents (DMF, DMSO)
- Bases (DIPEA)
This pathway has shown promising results in producing high yields of the target compound while minimizing side reactions .
Biological Activities
Tert-butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate exhibits a range of biological activities that are of interest for pharmaceutical applications:
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance:
- In vitro studies have shown effective inhibition against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL .
Antifungal Activity
The compound has also been tested for antifungal efficacy:
- It displayed potent activity against Fusarium oxysporum, outperforming traditional fungicides in several assays .
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several derivatives of pyrido[2,3-d]azepines, including tert-butyl 2-hydroxy derivatives. The results indicated:
- Compounds with specific substituents exhibited enhanced activity compared to standard treatments.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Tert-butyl derivative | 6.25 | High |
| Control (commercial fungicide) | 32 | Moderate |
Therapeutic Potential
The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.
Future Research Directions
- Mechanism of Action Studies : Understanding how the compound interacts at the molecular level with microbial targets.
- In vivo Efficacy Testing : Evaluating the therapeutic effectiveness in animal models.
- Formulation Development : Creating suitable formulations for clinical use.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
The compound shares a fused pyrido-azepine core with several derivatives. Key structural variations include:
- Substituents at the 2-position : Hydroxy (-OH) vs. sulfonyloxy (-OSO₂CF₃) or halogen (e.g., Cl).
- Ring saturation : Fully saturated vs. partially unsaturated azepine rings.
- Protective groups : tert-Butyl carbamate vs. other carbamates or esters.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The 2-hydroxy group in the target compound enables further derivatization (e.g., sulfonylation), while chloro or triflyloxy substituents enhance electrophilicity for cross-coupling reactions .
- tert-Butyl carbamate protection is a common strategy across these compounds to prevent ring-opening or degradation .
Stability and Reactivity
- Hydroxy vs. Triflyloxy Substituents : The 2-hydroxy group may engage in hydrogen bonding, enhancing solubility, while the triflyloxy group improves leaving-group ability for nucleophilic substitution .
- Hazard Profiles : Compounds like CAS 1056939-87-2 carry warnings for skin/eye irritation (H315-H319-H335), suggesting similar handling precautions for the target compound .
Biological Activity
Tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate, with the CAS number 1003589-96-5, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Boiling Point | Predicted: 480.9 ± 45.0 °C |
| Density | Predicted: 1.18 ± 0.1 g/cm³ |
The compound features a pyrido[2,3-d]azepine structure, which is significant in the context of various biological activities.
Research indicates that compounds similar to this compound may interact with several biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are implicated in various physiological processes. The compound may modulate GPCR activity, influencing pathways related to neurotransmission and inflammation .
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of key metabolic enzymes such as acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism . This inhibition can have implications for conditions like obesity and dyslipidemia.
Pharmacological Effects
- Antiproliferative Activity : Initial studies suggest that this compound exhibits antiproliferative effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : There is emerging evidence that pyrido[2,3-d]azepines may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Study 1: Antiproliferative Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrido[2,3-d]azepine derivatives and their evaluation against human cancer cell lines. Results indicated that certain derivatives displayed significant antiproliferative activity, with IC50 values in the low micromolar range .
Study 2: Enzyme Inhibition
Research conducted on ACC inhibitors revealed that this compound effectively inhibited enzyme activity in vitro. This inhibition was associated with reduced lipid accumulation in cellular models, suggesting therapeutic potential for metabolic disorders .
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents identified several pyrido[2,3-d]azepine compounds that demonstrated protective effects against neuronal cell death induced by oxidative stress. The study suggested that these compounds could be developed further for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. How can multi-step synthesis protocols for this compound be optimized to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, describes a 9-step synthesis involving tert-butyl carbamate intermediates, where yield optimization relied on controlling stoichiometry and reaction time. Pair computational reaction path searches (e.g., quantum chemical calculations) with empirical testing to identify bottlenecks . Additionally, leverage structural analogs (e.g., tert-butyl pyridodiazepine derivatives in ) to infer optimal conditions for sensitive steps like Boc deprotection or cyclization .
Q. What analytical techniques are most effective for structural characterization of this heterocyclic compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve complex spin systems in the fused azepine-pyridine core. For stereochemical confirmation, X-ray crystallography is recommended if crystalline derivatives can be synthesized. highlights the use of PubChem-derived InChI keys and computed spectra for cross-validation . For hygroscopic intermediates (common in tert-butyl carbamates, as noted in ), use inert-atmosphere FT-IR to monitor functional group stability .
Q. How should researchers address the compound’s hygroscopicity and stability during storage?
- Methodological Answer : Store the compound under argon or nitrogen in flame-sealed ampules with molecular sieves. Pre-dry solvents used in reactions to prevent hydrolysis of the Boc group (a common issue in tert-butyl derivatives, as seen in ). Monitor degradation via periodic LC-MS analysis, referencing stability data from structurally similar compounds in .
Advanced Research Questions
Q. What strategies enhance catalytic efficiency in reactions involving this compound’s reactive sites (e.g., hydroxyl or azepine nitrogen)?
- Methodological Answer : Use DFT calculations to model transition states for regioselective functionalization. emphasizes integrating computational reaction path searches with experimental validation to prioritize catalysts (e.g., Pd-mediated cross-coupling or enzymatic hydroxylation). For example, spirocyclic analogs in required tailored Pd(OAc)₂/XPhos systems to avoid side reactions at the azepine nitrogen .
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives with chiral centers?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) guided by steric and electronic maps from computational docking ( ). suggests using boronate esters (e.g., dioxaborolane intermediates) to stabilize transient stereocenters in fused heterocycles . Validate enantiomeric excess via chiral HPLC or NMR with chiral shift reagents.
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved for derivatives of this compound?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity, ring strain) with bioactivity data. highlights cross-disciplinary methodologies for resolving conflicting results through iterative feedback between computational predictions and dose-response assays . Cross-validate findings using orthogonal assays (e.g., SPR vs. cell-based readouts).
Q. What computational tools are best suited for predicting the compound’s reactivity in novel reaction environments?
- Methodological Answer : Combine Gaussian-based DFT for electronic structure analysis with molecular dynamics (MD) simulations to assess solvent effects. underscores the role of chemical software in simulating reaction trajectories for azepine ring-opening or hydroxyl group activation . Tools like Schrödinger’s Maestro or ORCA are recommended for modeling tert-butyl steric effects .
Q. How can researchers design biologically active derivatives while minimizing off-target interactions?
- Methodological Answer : Use fragment-based drug design (FBDD) to prioritize modifications at the hydroxyl or azepine positions. demonstrates how PubChem bioactivity data for analogous pyridodiazepines can guide SAR studies . Pair this with molecular docking (e.g., AutoDock Vina) to screen derivatives against target protein pockets while filtering for Pan-Assay Interference Compounds (PAINS) using FAF-Drugs4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
